![molecular formula C22H14F2N4O3S B2847818 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226449-40-6](/img/no-structure.png)

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

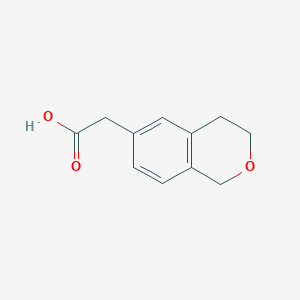

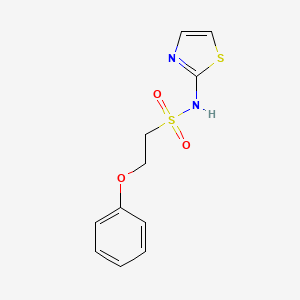

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14F2N4O3S and its molecular weight is 452.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interaction Studies

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been conducted to understand their molecular interactions, specifically as antagonists for the CB1 cannabinoid receptor. These studies employ molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (3D-QSAR) models to elucidate the binding mechanisms to receptors, which can provide insights into the development of new pharmacological agents (Shim et al., 2002).

Anticancer Research

Compounds with a piperazine substituent have shown potential in anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated in vitro across various cancer cell lines, revealing some compounds as effective anticancer agents. This suggests a potential avenue for research into the anticancer applications of the chemical compound (Turov, 2020).

Antimicrobial and Antitumor Activity

Further research on related compounds includes the synthesis and evaluation of their antimicrobial and antitumor activities. For example, novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant anticancer activity against certain cell lines, indicating potential therapeutic applications (Kumar et al., 2016).

Synthesis and Structural Analysis

Research also encompasses the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies are crucial for the rational design of compounds with desired biological activities (Lv et al., 2013).

Mécanisme D'action

Target of Action

A similar compound was found to have a potent in vitro antipromastigote activity, which suggests that it might interact with similar targets .

Mode of Action

This could result in changes to cellular processes, leading to the observed biological effects .

Biochemical Pathways

Based on the compound’s potential antipromastigote activity, it could be inferred that it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .

Result of Action

Given its potential antipromastigote activity, it could be inferred that the compound may exert cytotoxic effects on parasites, leading to their death .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide' involves the reaction of 5-chloro-2-methylphenylpiperazine with sulfonyl chloride, followed by reaction with N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "sulfonyl chloride", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "5-chloro-2-methylphenylpiperazine is dissolved in dichloromethane and cooled to 0°C.", "Sulfonyl chloride is added dropwise to the reaction mixture, followed by triethylamine.", "The reaction mixture is stirred at room temperature for 2 hours.", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is added to the reaction mixture and stirred for an additional 2 hours.", "The reaction mixture is quenched with water and extracted with dichloromethane.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the crude product is purified by column chromatography using diethyl ether as the eluent.", "The final product, '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide', is obtained as a white solid." ] } | |

Numéro CAS |

1226449-40-6 |

Formule moléculaire |

C22H14F2N4O3S |

Poids moléculaire |

452.44 |

Nom IUPAC |

3-[(4-fluorophenyl)methyl]-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H14F2N4O3S/c23-15-5-1-13(2-6-15)11-28-21(29)19-17(9-10-32-19)27(22(28)30)12-18-25-20(26-31-18)14-3-7-16(24)8-4-14/h1-10H,11-12H2 |

Clé InChI |

OITPGDGBRHLJMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2847737.png)

![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2847745.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)